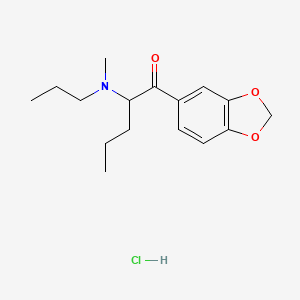
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is a triacylglycerol that contains linoleic acid at the sn-1 and sn-2 positions and oleic acid at the sn-3 position . This compound is found in the oils of ostrich and emu, as well as in the fat body of male B. lapidarius bumblebees . It is a neutral glyceride and is used in various biochemical and pharmaceutical applications .
Vorbereitungsmethoden
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The synthetic route typically involves the use of linoleic acid and oleic acid, which are esterified with glycerol under controlled conditions . Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Chemischer Reaktionen
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and enzymes such as lipases, it can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of ester groups between molecules, often catalyzed by acids or bases.
Common reagents and conditions used in these reactions include oxidizing agents, water, enzymes, and catalysts such as acids or bases . The major products formed from these reactions include hydroperoxides, free fatty acids, and glycerol .
Wissenschaftliche Forschungsanwendungen
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol involves its interaction with cellular membranes and enzymes. It can modulate lipid signaling pathways and influence cellular processes such as inflammation and metabolism . The molecular targets and pathways involved include lipid receptors and enzymes such as lipases and oxidases .
Vergleich Mit ähnlichen Verbindungen
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol can be compared with other triacylglycerols such as:
1,2-Dioleoyl-3-linoleoyl-rac-glycerol: This compound has oleic acid at the sn-1 and sn-2 positions and linoleic acid at the sn-3 position.
1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol: This compound contains linoleic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position.
1,3-Dipalmitoyl-2-oleoylglycerol: This compound has palmitic acid at the sn-1 and sn-3 positions and oleic acid at the sn-2 position.
The uniqueness of this compound lies in its specific fatty acid composition, which influences its physical and chemical properties, as well as its biological activity .
Eigenschaften
CAS-Nummer |
28409-91-8 |
|---|---|
Molekularformel |
C57H100O6 |
Molekulargewicht |
881.4 g/mol |
IUPAC-Name |
2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25-30,54H,4-15,17,20,22-24,31-53H2,1-3H3/b19-16+,21-18+,28-25+,29-26+,30-27+ |
InChI-Schlüssel |
VVEBTVMJPTZDHO-XUVHLPINSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/C/C=C/CCCCC)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
melting_point |
-14 °C |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol](/img/structure/B10782857.png)
![7-benzyl-1-(3-piperidin-1-ylpropyl)-2-(4-pyridin-4-ylphenyl)-5H-imidazo[4,5-g]quinoxalin-6-one](/img/structure/B10782865.png)
![3,5-dichloro-2-hydroxy-N-(4-methoxy-[1,1'-biphenyl]-3-yl)benzenesulfonamide](/img/structure/B10782889.png)
![[(5S)-5,6-dinitrooxyhexyl] (2S)-2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B10782891.png)


